molecular formula C20H15ClF3N3O4 B11290448 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11290448
M. Wt: 453.8 g/mol
InChI Key: NTKXAVRIBVBIKU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules, making it valuable in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of 2-chloro-5-(trifluoromethyl)aniline with ethyl 4-ethoxybenzoate under acidic conditions to form an intermediate. This intermediate is then cyclized with urea or thiourea in the presence of a base to yield the desired tetrahydropyrimidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)acetophenone
  • Benzenamine, 2-chloro-5-(trifluoromethyl)-
  • N,N’-bis(2-chloro-5-(trifluoromethyl)phenyl)isophthalamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H15ClF3N3O4

Molecular Weight

453.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H15ClF3N3O4/c1-2-31-13-6-4-12(5-7-13)27-18(29)14(10-25-19(27)30)17(28)26-16-9-11(20(22,23)24)3-8-15(16)21/h3-10H,2H2,1H3,(H,25,30)(H,26,28)

InChI Key

NTKXAVRIBVBIKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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